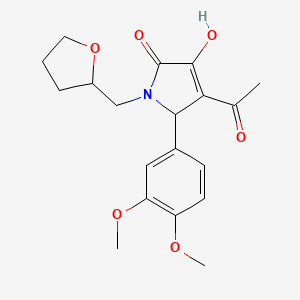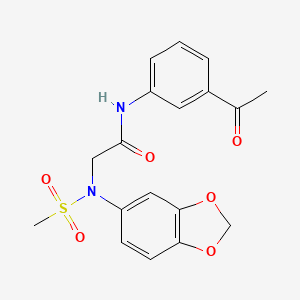
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, commonly known as BDP-9066, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of sulfonamide compounds and has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors.
Mecanismo De Acción
The exact mechanism of action of BDP-9066 is not fully understood. However, it is believed to work by inhibiting the activity of the enzymes and receptors mentioned above. For example, carbonic anhydrase IX is an enzyme that is overexpressed in many types of cancer cells and plays a key role in tumor growth and survival. By inhibiting the activity of this enzyme, BDP-9066 can potentially slow down or even stop tumor growth.
Biochemical and Physiological Effects
BDP-9066 has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the activity of carbonic anhydrase IX, which can lead to a decrease in tumor growth and survival. It has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that play a role in the degradation of extracellular matrix proteins. By inhibiting the activity of these enzymes, BDP-9066 can potentially prevent the spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of BDP-9066 is its potent inhibitory activity against a variety of enzymes and receptors. This makes it a potentially useful tool for studying the role of these enzymes and receptors in various diseases. However, one limitation of BDP-9066 is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of BDP-9066. One potential direction is the development of BDP-9066 as a therapeutic agent for cancer. Another potential direction is the study of BDP-9066 as a potential treatment for Alzheimer's disease and depression, as it has been shown to inhibit the activity of 5-HT6 receptors, which are believed to play a role in these diseases. Additionally, further studies are needed to fully understand the mechanism of action of BDP-9066 and its potential applications in other diseases.
Métodos De Síntesis
The synthesis of BDP-9066 involves a multi-step process that requires the use of several reagents and catalysts. The first step involves the conversion of 1,3-benzodioxole to 5-formyl-1,3-benzodioxole using a mixture of nitric acid and sulfuric acid. This intermediate is then reacted with piperidine-2,6-dione to obtain the key intermediate, 4-(2-oxo-1-piperidinyl)benzaldehyde. The final step involves the reaction of this intermediate with benzenesulfonyl chloride to obtain BDP-9066.
Aplicaciones Científicas De Investigación
BDP-9066 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent inhibitory activity against a variety of enzymes and receptors, including carbonic anhydrase IX, matrix metalloproteinases, and 5-HT6 receptors. These enzymes and receptors are known to play important roles in various diseases, such as cancer, Alzheimer's disease, and depression. Therefore, BDP-9066 has the potential to be developed as a therapeutic agent for these diseases.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O5S/c22-19-3-1-2-10-21(19)15-5-7-16(8-6-15)27(23,24)20-12-14-4-9-17-18(11-14)26-13-25-17/h4-9,11,20H,1-3,10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGLXPQVVGRCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)S(=O)(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-tert-butylphenoxy)ethyl]-5-(4-methyl-1-piperazinyl)-2-nitroaniline](/img/structure/B5132881.png)
![1-(4-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B5132889.png)


![3-(3-chlorophenyl)-N-[1-(2-fluorobenzyl)-3-piperidinyl]propanamide](/img/structure/B5132917.png)
![8-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[2-(4-methoxyphenyl)ethyl]-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5132923.png)
![4-[(2,4-dichloro-5-methylphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5132929.png)
![methyl 4-{methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amino}-4-oxobutanoate](/img/structure/B5132942.png)
![4-ethyl-5-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5132957.png)
![2-[(4-benzyl-1-piperazinyl)methyl]-N-(3-pyridinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5132962.png)
![N-(3-pyridinylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-2-carboxamide](/img/structure/B5132964.png)
![1-{[3-(4-biphenylyl)-1H-pyrazol-4-yl]methyl}-4-(2-methoxyethyl)piperazine](/img/structure/B5132968.png)
![4-{2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}-N,N-diethylbenzenesulfonamide](/img/structure/B5132976.png)